6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline
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Overview
Description
6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position and a tosyl group at the 3rd position of the quinoline ring, along with a piperazine moiety substituted with a 2-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom at the 6th position can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 1-(2-fluorophenyl)piperazine.
Tosylation: The tosyl group is introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the quinoline ring, especially at the nitrogen atom, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group, which can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic conditions with solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
Pathways Involved: By inhibiting these enzymes, the compound interferes with bacterial DNA synthesis, leading to cell death. In cancer cells, it may induce apoptosis by interacting with DNA and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents.
Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Ofloxacin: A fluoroquinolone with a broader spectrum of activity.
Uniqueness
6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other fluoroquinolones. Its tosyl group and piperazine moiety with a 2-fluorophenyl substitution provide unique interactions with molecular targets, potentially leading to enhanced efficacy and reduced resistance.
Properties
IUPAC Name |
6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-18-6-9-20(10-7-18)34(32,33)25-17-29-23-11-8-19(27)16-21(23)26(25)31-14-12-30(13-15-31)24-5-3-2-4-22(24)28/h2-11,16-17H,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNJWUMSOXNPDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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